molecular formula C13H18N2OS B6967655 5-[(1-Bicyclo[2.2.1]heptanylamino)methyl]thiophene-3-carboxamide

5-[(1-Bicyclo[2.2.1]heptanylamino)methyl]thiophene-3-carboxamide

Cat. No.: B6967655
M. Wt: 250.36 g/mol
InChI Key: WNWCTLXWPHDNMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(1-Bicyclo[221]heptanylamino)methyl]thiophene-3-carboxamide is a complex organic compound featuring a bicyclic structure fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-Bicyclo[2.2.1]heptanylamino)methyl]thiophene-3-carboxamide typically involves multiple steps:

    Formation of the Bicyclo[2.2.1]heptane Derivative: This step often starts with the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride, to form the bicyclic structure.

    Amination: The bicyclic compound is then subjected to amination, where an amino group is introduced, often using reagents like ammonia or amines under high pressure and temperature.

    Thiophene Ring Formation: The thiophene ring is synthesized separately, usually starting from a halogenated thiophene derivative.

    Coupling Reaction: The final step involves coupling the aminated bicyclic compound with the thiophene derivative. This is typically achieved through a nucleophilic substitution reaction, using reagents like sodium hydride or potassium carbonate to facilitate the coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Aminated derivatives.

    Substitution: Substituted thiophene or bicyclic derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-[(1-Bicyclo[2.2.1]heptanylamino)methyl]thiophene-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies, receptor binding assays, and other biochemical applications.

Medicine

Medically, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings. Its unique properties can enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism by which 5-[(1-Bicyclo[2.2.1]heptanylamino)methyl]thiophene-3-carboxamide exerts its effects depends on its interaction with molecular targets. Typically, it may bind to specific enzymes or receptors, altering their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity. Pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    5-[(1-Bicyclo[2.2.1]heptanylamino)methyl]furan-3-carboxamide: Similar structure but with a furan ring instead of thiophene.

    5-[(1-Bicyclo[2.2.1]heptanylamino)methyl]pyrrole-3-carboxamide: Contains a pyrrole ring, offering different electronic properties.

    5-[(1-Bicyclo[2.2.1]heptanylamino)methyl]benzene-3-carboxamide: Features a benzene ring, providing a more aromatic character.

Uniqueness

What sets 5-[(1-Bicyclo[2.2.1]heptanylamino)methyl]thiophene-3-carboxamide apart is its thiophene ring, which imparts unique electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics or as a ligand in coordination chemistry.

Properties

IUPAC Name

5-[(1-bicyclo[2.2.1]heptanylamino)methyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c14-12(16)10-5-11(17-8-10)7-15-13-3-1-9(6-13)2-4-13/h5,8-9,15H,1-4,6-7H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWCTLXWPHDNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C2)NCC3=CC(=CS3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.